3,4-Diiodo-1H-indazole is a member of the indazole family, which consists of a five-membered aromatic heterocyclic compound containing two nitrogen atoms. This compound is characterized by the presence of two iodine substituents at the 3 and 4 positions of the indazole ring. The chemical formula for 3,4-diiodo-1H-indazole is , and it has a molecular weight of approximately 369.93 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals.
3,4-Diiodo-1H-indazole can be synthesized from simpler indazole derivatives through halogenation reactions. It falls under the classification of halogenated heterocycles, which often exhibit unique reactivity and biological properties. Indazoles and their derivatives are known for their diverse pharmacological activities, making them significant in drug discovery and development.
The synthesis of 3,4-diiodo-1H-indazole typically involves the iodination of indazole derivatives using iodine or iodine-containing reagents. One common method includes:
This method allows for the selective introduction of iodine atoms at specific positions on the indazole ring, resulting in the formation of 3,4-diiodo-1H-indazole with high yields .
The molecular structure of 3,4-diiodo-1H-indazole features a fused bicyclic system comprising an indole-like structure with two iodine atoms attached to the carbon atoms at positions 3 and 4.
The presence of iodine atoms significantly influences the electronic properties and reactivity of the compound, often enhancing its biological activity .
3,4-Diiodo-1H-indazole can participate in various chemical reactions due to its halogen substituents:
In these reactions, conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and selectivity. For example, during Suzuki coupling, using a base like cesium carbonate in a mixed solvent system can improve outcomes significantly .
The mechanism by which 3,4-diiodo-1H-indazole exerts its biological effects often involves interactions with specific biological targets such as enzymes or receptors:
Data from studies indicate that derivatives of indazole compounds can influence pathways related to apoptosis and cell cycle regulation, making them potential candidates for cancer therapy .
These properties influence both laboratory handling and potential applications in drug formulation .
3,4-Diiodo-1H-indazole has several applications in scientific research:
Halogenation of the indazole core represents a critical pathway for accessing 3,4-diiodo derivatives, leveraging the electron-deficient nature of the fused heterocyclic system. Direct iodination typically employs iodine sources (I₂) paired with oxidizing agents to generate electrophilic iodonium species. N-Protected indazoles (e.g., N-Boc or N-tosyl) are often prerequisite substrates to prevent competing N-halogenation and ensure C3/C4 site fidelity. A study demonstrated that 1-benzyl-1H-indazole treated with I₂ (2.2 equiv) and potassium iodate (KIO₃, 1.1 equiv) in acetic acid at 80°C for 12 hours achieves 3,4-diiodination in 78% yield, attributed to the synergistic oxidation of I⁻ to I⁺ [1]. Alternative oxidants like Oxone® or hydrogen peroxide show reduced efficiency for diiodination due to over-oxidation side products. Notably, 4,7-disubstituted indazoles exhibit enhanced C3/C5 iodination selectivity under milder conditions (I₂/DMSO, 50°C), exploiting electronic deactivation at C4 [8].
Table 1: Halogenation Reagents for Indazole Diiodination
Substrate | Iodine Source | Oxidant/Additive | Conditions | Product | Yield (%) |
---|---|---|---|---|---|
1-Benzyl-1H-indazole | I₂ (2.2 eq) | KIO₃ (1.1 eq) | AcOH, 80°C, 12h | 1-Benzyl-3,4-diiodo-1H-indazole | 78 |
1-Tosyl-1H-indazole | I₂ (3.0 eq) | Oxone® (1.5 eq) | DCM/H₂O, 25°C, 24h | 1-Tosyl-3,4-diiodo-1H-indazole | 65 |
4,7-Dimethyl-1H-indazole | I₂ (2.0 eq) | DMSO (solvent) | DMSO, 50°C, 8h | 4,7-Dimethyl-3,5-diiodo-1H-indazole* | 72 |
*Reflects altered regioselectivity due to steric/electronic effects [8] [10].
3,4-Diiodo-1H-indazole serves as a pivotal precursor for sequential Pd-catalyzed cross-couplings, exploiting the significant kinetic disparity between C3-I and C4-I bonds. The C3 position, being more electron-deficient due to the adjacent pyrazole nitrogen, undergoes oxidative addition 5-10 times faster than C4-I. This differential reactivity enables orthogonal functionalization. Suzuki-Miyaura coupling at C3 proceeds selectively using PdCl₂(dppf) (2 mol%), arylboronic acids (1.1 equiv), and K₂CO₃ (2.0 equiv) in DMF/H₂O (4:1) at 60°C, preserving the C4-iodide (>95% selectivity) [2] [5]. Subsequent C4 coupling requires ligand optimization: bulky phosphines (e.g., XPhos, SPhos) or ferrocene-based ligands (dppf) prevent homocoupling and enable coupling with heteroarylboronic acids or acrylates. For instance, 3-aryl-4-iodo-1H-indazoles couple with 2-pyridylzinc chloride using Pd(PPh₃)₄/AsPh₃ to afford 3,4-diarylated products in 70-85% yield [9].
Table 2: Sequential Cross-Coupling of 3,4-Diiodo-1H-Indazole
Step | Catalyst System | Coupling Partner | Conditions | Key Product | Yield (%) | Selectivity |
---|---|---|---|---|---|---|
C3-I Activation | PdCl₂(dppf) (2 mol%) | Arylboronic Acid | DMF/H₂O, K₂CO₃, 60°C, 6h | 3-Aryl-4-iodo-1H-indazole | 82-90 | >95% C3 |
C4-I Activation | PdCl₂(dtbpf) (3 mol%) | Heteroarylboronic Acid | Dioxane, K₃PO₄, 90°C, 12h | 3-Aryl-4-heteroaryl-1H-indazole | 75-85 | >90% C4 |
One-Pot Sequential | Pd(OAc)₂/XPhos (C3), Pd₂(dba)₃/SPhos (C4) | Vinyltin Reagent, then Arylboronate | Toluene/EtOH, 80°C → 100°C | 3-Vinyl-4-aryl-1H-indazole | 68 | 85% overall |
Achieving site-selective diiodination without protection requires tailored electrophilic activation. In situ generation of N-iodoimidazolium species from N-iodosuccinimide (NIS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promotes C3 iodination first (kinetically favored), followed by C4 iodination under thermodynamic control at higher temperatures. Using NIS (1.0 equiv)/DBU (1.2 equiv) in acetonitrile at 0°C installs C3-I selectively (92% yield). Subsequent addition of a second NIS equivalent and heating to 60°C furnishes 3,4-diiodo-1H-indazole in 85% overall yield [3] [6]. Metal-directed iodination is effective for 4-substituted indazoles: 3-amino-1H-indazole chelates CuI via its amino group, directing ortho-iodination exclusively at C4 with I₂/CuI (1:1) in DMF (70°C, 8h). This yields 3-amino-4-iodo-1H-indazole, which can be deaminated (NaNO₂/H₂SO₄) and iodinated at C3 to access the 3,4-diiodo scaffold [6] [8].
Solid-phase synthesis enables rapid diversification of 3,4-diiodoindazole cores immobilized via N1- or C4-linkers. Wang resin-bound 4-iodoindazole-3-carboxylates are synthesized via:
Table 3: Solid-Phase Routes to 3,4-Diiodoindazole Derivatives
Resin Type | Anchor Position | Key Reactions | Cleavage Agent | Product Class | Purity (%) |
---|---|---|---|---|---|
Wang Hydrazide | N1 | SNAr → Pd-Cyclization → ICl iodination | TFA/DCM (1:1) | 3,4-Diiodo-1H-indazole-3-carboxylic acid | 78 |
Rink Amide | N1 | Ugi-4CC → Microwave-assisted cyclization → NIS | TFA/TIPS/H₂O (95:2.5:2.5) | 4-Amino-3-iodo-1H-indazole* | 85 |
Merrifield | C4 (alkyl linker) | Suzuki C4-coupling → I₂/CuI C3-iodination | HF/Pyridine | 3-Iodo-4-aryl-1H-indazole | 70 |
*Requires post-cleavage iodination at C4 for diiodination [6].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1